1-(2-Methoxyethyl)cyclopropanecarboxylic Acid
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of this compound centers around a highly strained three-membered carbon ring system that fundamentally alters the hybridization and bonding characteristics compared to acyclic analogs. The cyclopropane core exhibits carbon-carbon bond angles of approximately 60 degrees, significantly deviating from the ideal tetrahedral angle of 109.5 degrees found in unstrained systems. This geometric constraint necessitates the formation of bent bonds, where the maximum electron density between carbon atoms does not correspond to the internuclear axis, resulting in an interorbital angle of approximately 104 degrees.
The substitution pattern on the cyclopropane ring involves a carboxylic acid group and a 2-methoxyethyl chain attached to the same carbon atom, creating a geminal disubstitution pattern. The Simplified Molecular Input Line Entry System representation COCCC1(CC1)C(=O)O accurately describes the connectivity, showing the methoxy group connected through an ethyl linker to the quaternary carbon bearing the carboxyl functionality. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(2-methoxyethyl)cyclopropane-1-carboxylic acid, emphasizing the position of both substituents on the same ring carbon.
Stereochemical considerations for this molecule primarily involve the conformational flexibility of the 2-methoxyethyl substituent and the orientation of the carboxylic acid group relative to the cyclopropane ring plane. Research on related cyclopropanecarboxylic acid derivatives indicates that these compounds preferentially adopt conformations where the carbonyl group eclipses the cyclopropane ring, representing the cis configuration with respect to the ring plane. The rotational barrier around the carbon-carbon bond connecting the carboxyl group to the ring system typically ranges from 4 to 6 kilocalories per mole for simple cyclopropanecarboxylic acids. The methoxyethyl substituent introduces additional conformational degrees of freedom, particularly around the carbon-carbon and carbon-oxygen bonds within the alkyl ether chain.
The molecular geometry optimization studies on cyclopropane derivatives demonstrate that accurate structural parameters require high-level computational methods. Coupled-cluster theory calculations with triple excitations and large basis sets yield carbon-carbon bond lengths of approximately 1.503 angstroms and carbon-hydrogen bond lengths of 1.079 angstroms for the cyclopropane ring system. The carbon-carbon bonds in cyclopropane are notably shorter than typical single bonds found in acyclic alkanes, which typically measure 1.53 to 1.55 angstroms. This bond shortening occurs despite the significant weakening of the carbon-carbon bonds due to the ring strain, with bond dissociation energies reduced by approximately 34 kilocalories per mole compared to unstrained carbon-carbon single bonds.
Comparative Analysis with Related Cyclopropane Derivatives
The structural characteristics of this compound can be understood through systematic comparison with other functionalized cyclopropane derivatives available in the chemical literature. The Fisher Scientific catalog provides extensive data on related compounds including dimethyl cyclopropane-1,2-dicarboxylate derivatives, ethyl 1-methylcyclopropane-1-carboxylate, and various hydroxylated cyclopropanecarboxylic acid esters. These comparative structures reveal important trends in how different substituents influence the electronic and geometric properties of the three-membered ring system.
| Compound | Molecular Formula | Molecular Weight | Substitution Pattern | Key Structural Features |
|---|---|---|---|---|
| This compound | C₇H₁₂O₃ | 144.17 | Geminal carboxyl/methoxyethyl | Ether linkage, quaternary carbon |
| Ethyl 1-methylcyclopropane-1-carboxylate | C₇H₁₂O₂ | 128.17 | Geminal carboxyl ester/methyl | Simple alkyl substitution |
| Dimethyl trans-1,2-cyclopropanedicarboxylate | C₇H₁₀O₄ | 158.16 | Vicinal dicarboxyl esters | Trans stereochemistry |
| 1-(Methoxycarbonyl)cyclopropanecarboxylic acid | C₆H₈O₄ | 144.13 | Geminal dicarboxyl (mixed acid/ester) | Zwitterionic potential |
The comparative molecular weights demonstrate how the 2-methoxyethyl substituent contributes significantly to the overall molecular mass while maintaining a relatively compact structure. The presence of the ether oxygen in the substituent chain distinguishes this compound from simpler alkyl-substituted derivatives and introduces additional hydrogen bonding acceptor capability compared to purely hydrocarbon-substituted analogs.
Structural analysis of the related compound 1-(methoxycarbonyl)cyclopropanecarboxylic acid reveals important insights into electronic effects within this chemical family. The synthetic procedures for this related compound involve selective hydrolysis of dimethyl cyclopropane-1,1-dicarboxylate under basic conditions, typically yielding 60-71% of the desired monohydrolyzed product. These synthetic transformations demonstrate the differential reactivity of ester functionalities when attached to the strained cyclopropane ring system and provide mechanistic insights relevant to understanding the chemical behavior of the methoxyethyl derivative.
The conformational preferences of cyclopropanecarboxylic acid derivatives show consistent patterns across this structural family. Computational studies indicate that the cis conformer, where the carbonyl group eclipses the cyclopropane ring, predominates in solution with equilibrium populations of approximately 85% cis and 15% trans at room temperature. The rotational barriers for interconversion between these conformers typically range from 12 to 13 kilocalories per mole for the carboxylic acid torsion, significantly higher than the 4 to 6 kilocalories per mole barrier for simple carbonyl rotation. This enhanced barrier reflects the unique electronic interactions between the carboxyl group and the strained ring system.
Computational Modeling of Electronic Structure
The electronic structure of this compound requires sophisticated computational approaches to accurately model the unique bonding characteristics arising from the three-membered ring system. The Walsh orbital model provides a fundamental framework for understanding cyclopropane bonding, describing the ring system in terms of bent bonds that deviate significantly from conventional sigma bond descriptions. This theoretical approach considers cyclopropane as constructed from three methylene units with frontier orbital interactions forming the carbon-carbon bonds of the ring.
Density functional theory calculations using the B3LYP functional with 6-311G** basis sets have proven effective for modeling the structural and electronic properties of cyclopropanecarboxylic acid derivatives. These computational methods successfully predict the conformational preferences, vibrational frequencies, and thermodynamic properties of related compounds in this chemical family. The calculations typically predict that the cis conformer predominates, with the carbonyl group oriented to eclipse the cyclopropane ring plane, consistent with experimental observations for similar structures.
The electronic structure modeling reveals that the carbon-carbon bonds in the cyclopropane ring exhibit significant p-character, with hybridization approaching sp⁵ rather than the sp³ hybridization found in unstrained systems. This rehybridization allows the ring to accommodate the enforced 60-degree bond angles while simultaneously strengthening the carbon-hydrogen bonds through increased s-character. The InChI key IJPWKHUTMBLTJD-UHFFFAOYSA-N provides a unique identifier for computational database searches and theoretical studies of this specific compound.
Coupled-cluster theory calculations with single, double, and perturbative triple excitations represent the current gold standard for accurate geometric optimization of cyclopropane derivatives. Studies using correlation-consistent polarized valence basis sets of triple and quadruple zeta quality demonstrate that carbon-carbon bond lengths converge to approximately 1.503 angstroms with uncertainties of ±0.001 angstroms. These high-level calculations are essential because lower-level theoretical methods systematically overestimate bond lengths and underestimate the unique electronic stabilization effects present in strained ring systems.
The vibrational analysis of cyclopropanecarboxylic acid derivatives through computational normal coordinate calculations provides detailed insights into the dynamic behavior of these molecules. The characteristic vibrational modes include ring-breathing motions typically appearing around 1000-1200 wavenumbers, carbon-hydrogen stretching vibrations in the 2900-3100 wavenumber region, and carbonyl stretching frequencies near 1700 wavenumbers. The methoxyethyl substituent introduces additional vibrational complexity through carbon-oxygen stretching modes and methyl group deformation vibrations that can be precisely calculated using density functional theory methods.
The electronic charge distribution in this compound exhibits significant polarization due to the electron-withdrawing effects of both the carboxylic acid group and the ether oxygen functionality. Natural bond orbital analysis and atoms-in-molecules theoretical approaches provide quantitative measures of charge transfer and electronic delocalization within the molecule. The strained cyclopropane ring acts as an electron donor relative to the attached functional groups, leading to enhanced acidity of the carboxylic acid function compared to unstrained analogs. This electronic polarization also influences the conformational preferences and intermolecular interactions of the compound in condensed phases.
Properties
IUPAC Name |
1-(2-methoxyethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-5-4-7(2-3-7)6(8)9/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPWKHUTMBLTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-57-5 | |
| Record name | 1-(2-methoxyethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(2-Methoxyethyl)cyclopropanecarboxylic acid (MCECA) is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1423031-57-5
- Molecular Formula : C8H14O3
- Molecular Weight : 158.19 g/mol
Biological Activity
MCECA has shown various biological activities, particularly in the context of receptor modulation and potential therapeutic applications.
Research indicates that MCECA may act as a modulator for specific G-protein coupled receptors (GPCRs). The compound's structural features allow it to interact with these receptors, influencing downstream signaling pathways.
Pharmacological Effects
- Anti-inflammatory Activity : MCECA has been studied for its potential anti-inflammatory effects, particularly through modulation of the COX pathway, which is crucial in inflammatory processes .
- Antidiabetic Properties : The compound has shown promise in modulating glucose metabolism and insulin sensitivity, making it a candidate for further investigation in diabetes treatment .
Case Studies and Research Findings
Several studies have investigated the biological activity of MCECA and its derivatives:
In Vitro Studies
In vitro studies have provided insights into the metabolic stability and biological activity of MCECA:
- Metabolic Stability : Research indicates that MCECA exhibits favorable metabolic stability compared to other compounds in its class, suggesting potential for therapeutic use without rapid degradation .
- Cellular Assays : Various assays have demonstrated MCECA's ability to modulate cellular responses, including MAPK activation and gene transcription related to inflammation and metabolism .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₈H₁₄O₃
- CAS Number: 1423031-57-5
The compound features a cyclopropane ring, which contributes to its rigidity and unique reactivity. The methoxyethyl substituent enhances solubility and bioavailability, making it a valuable candidate for pharmaceutical applications.
Medicinal Chemistry
MECA has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antidiabetic Agents: Research indicates that MECA may act as a modulator of GPR120, a receptor implicated in glucose metabolism. Studies have shown that compounds similar to MECA can improve insulin sensitivity and reduce hyperglycemia, making them candidates for diabetes treatment .
- Cannabinoid Receptor Modulation: MECA has been explored for its interaction with cannabinoid receptors, particularly CB2. It exhibits functional selectivity that may lead to novel treatments for pain and inflammation without the psychoactive effects associated with CB1 receptor activation .
Pharmacology
The pharmacological profile of MECA suggests several mechanisms of action:
- β-Arrestin Biased Agonism: MECA derivatives have shown promise as biased agonists at cannabinoid receptors, which can selectively activate specific signaling pathways while minimizing side effects. This property is crucial for developing safer therapeutic agents .
- Potential Anticancer Activity: Preliminary studies indicate that cyclopropane derivatives may possess anticancer properties by targeting sigma receptors involved in tumor growth regulation.
Case Study 1: GPR120 Modulation
A study published in 2019 demonstrated that MECA derivatives significantly improved metabolic profiles in diabetic animal models. The compounds were shown to enhance glucose uptake in muscle cells and reduce insulin resistance, highlighting their potential as antidiabetic agents .
Case Study 2: Cannabinoid Receptor Interaction
Research conducted on the effects of MECA on CB2 receptors revealed that it could induce β-arrestin recruitment, leading to downstream signaling beneficial in treating inflammatory conditions. The study utilized various assays to quantify receptor activation and internalization, establishing a clear link between MECA's structure and its functional outcomes .
Preparation Methods
General Strategies for Cyclopropanecarboxylic Acid Derivatives
Cyclopropanecarboxylic acids are typically prepared via:
- Cyclopropanation of unsaturated precursors (e.g., alkenes, acrylates, or acrylonitriles) using halogenated reagents or carbenoid intermediates.
- Functional group transformations on preformed cyclopropane rings, such as halogenation, alkylation, hydrolysis, or oxidation.
- Ring closure reactions involving lactones or related cyclic precursors followed by functionalization.
These strategies are adapted depending on the substituents present on the cyclopropane ring.
Cyclopropanation Using Methacrylic Acid Derivatives and Trihalides
A patented method for preparing 1-methylcyclopropanecarboxylic acid derivatives involves:
- Starting from methacrylic acid or its esters, nitriles, or amides.
- Performing cyclopropanation via reaction with trihalides (e.g., bromoform) in alkaline solution to form 2,2-geminal dihalide intermediates.
- Subsequent dehalogenation (e.g., with sodium metal) to remove halogens from the cyclopropane ring.
- Acidification to yield the target cyclopropanecarboxylic acid.
This method is noted for mild reaction conditions, ease of operation, and relatively high purity products, making it industrially feasible.
Functionalization to Introduce the 2-Methoxyethyl Group
To prepare 1-(2-Methoxyethyl)cyclopropanecarboxylic acid specifically, the 2-methoxyethyl substituent can be introduced by:
- Nucleophilic substitution or alkylation on a suitable cyclopropane intermediate bearing a leaving group (e.g., halogenated cyclopropanecarboxylic acid).
- Using 2-methoxyethyl halides or tosylates as alkylating agents to attach the methoxyethyl moiety to the cyclopropane ring.
For example, starting from 1-bromomethylcyclopropanecarboxylic acid, nucleophilic substitution with sodium 2-methoxyethoxide could yield the desired 1-(2-methoxyethyl) derivative.
Alternative Routes Involving Lactone Ring Closure and Hydrolysis
Another approach involves:
- Starting from γ-butyrolactone or related lactones.
- Methylation followed by intramolecular cyclization under alkaline conditions to form the cyclopropane ring.
- Hydrolysis and acidification to introduce the carboxylic acid group.
- Subsequent functionalization to introduce the methoxyethyl substituent.
This method, however, tends to have longer reaction sequences and lower yields, limiting its industrial applicability.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reaction Steps | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Methacrylic acid/ester, methacrylonitrile, or methacrylamide + trihalide | Cyclopropanation → Dehalogenation → Acidification | Mild conditions, high purity, cost-effective | Requires handling of halogenated reagents |
| 2 | 1-Bromomethylcyclopropanecarboxylic acid + 2-methoxyethyl nucleophile | Nucleophilic substitution (alkylation) | Direct introduction of methoxyethyl group | Availability of suitable halogenated intermediate |
| 3 | γ-Butyrolactone | Methylation → Intramolecular ring closure → Hydrolysis → Acidification | Uses commercially available lactones | Long reaction steps, low yield |
Research Findings and Industrial Considerations
- The cyclopropanation of methacrylic acid derivatives with trihalides is a well-documented and scalable method that provides a reliable route to cyclopropanecarboxylic acids with various substituents.
- Introduction of the 2-methoxyethyl group is best achieved via nucleophilic substitution on halogenated cyclopropane intermediates, which allows for regioselective functionalization.
- Methods involving diazomethane or tert-butyllithium reagents, although effective for ring formation or methylation, are less favored industrially due to safety concerns and reagent availability.
- The overall synthetic route should minimize hazardous reagents and maximize yield and purity to be suitable for pharmaceutical or fine chemical applications.
Q & A
Q. What are the common synthetic routes for preparing 1-(2-Methoxyethyl)cyclopropanecarboxylic Acid?
The synthesis typically involves cyclopropanation reactions using methacrylic acid derivatives and diazo compounds. For example, cyclopropane rings can be formed via [2+1] cycloaddition with carbene precursors. Subsequent functionalization steps, such as introducing the methoxyethyl group, may require protecting strategies (e.g., ester protection of the carboxylic acid) to avoid side reactions. Purification often employs column chromatography or preparative HPLC to isolate high-purity product .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm cyclopropane ring geometry and substituent positions.
- X-ray crystallography to resolve stereochemical ambiguities, especially for chiral centers.
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns. Discrepancies between NMR and X-ray data should be resolved by repeating experiments under controlled conditions (e.g., solvent-free crystallography) .
Q. How should researchers handle safety concerns during synthesis?
Follow protocols for hazardous materials:
- Use fume hoods and PPE (gloves, lab coats) to minimize exposure.
- Monitor airborne concentrations with real-time sensors; implement engineering controls (e.g., ventilation) if levels exceed safety thresholds.
- Store contaminated clothing separately and decontaminate using trained procedures. Emergency showers and eye-wash stations must be accessible .
Q. What solvents and reaction conditions optimize cyclopropanation yield?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred for cyclopropanation due to their ability to stabilize reactive intermediates. Reaction temperatures between 0°C and 25°C minimize side reactions like ring-opening. Catalysts such as Rh(II) or Cu(I) salts enhance regioselectivity .
Q. How does the methoxyethyl group influence physicochemical properties?
The methoxyethyl moiety increases solubility in polar solvents (e.g., water, ethanol) due to ether oxygen hydrogen bonding. It also introduces steric bulk, potentially affecting reactivity at the cyclopropane ring. LogP calculations and solubility assays are recommended to quantify these effects .
Advanced Questions
Q. How can enantiomeric purity be ensured in chiral derivatives of this compound?
Use chiral auxiliaries or catalysts (e.g., Jacobsen’s salen complexes) during cyclopropanation. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. For stereoisomer separation, simulate moving bed chromatography (SMBC) or diastereomeric salt formation with resolving agents (e.g., tartaric acid) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from differences in:
- Assay conditions (e.g., pH, temperature): Standardize protocols using buffers like PBS (pH 7.4) and 37°C incubation.
- Cell lines or receptor isoforms : Validate target specificity via CRISPR knockouts or isoform-selective inhibitors. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
Perform molecular docking to predict interactions with target proteins (e.g., enzymes, GPCRs). Use QSAR models to correlate substituent electronic properties (Hammett σ values) with activity. MD simulations can assess conformational stability of the cyclopropane ring in binding pockets .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key issues include:
- Exothermicity control : Use flow reactors to manage heat dissipation in cyclopropanation.
- Purification bottlenecks : Replace column chromatography with continuous crystallization or membrane filtration.
- Cost of chiral catalysts : Optimize catalyst loading (<1 mol%) or switch to recyclable heterogeneous catalysts .
Q. How do structural analogs differ in reactivity and applications?
For example, replacing the methoxyethyl group with a phenyl group (as in 2-methyl-3-phenylcyclopropane-1-carboxylic acid) increases lipophilicity and alters hydrogen-bonding capacity. Such analogs may shift applications from aqueous-phase biocatalysis to membrane permeability studies. Compare analogs via Hammett plots or solvatochromic analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
